BRD7-IN-1 was developed through rational design strategies that utilized crystal structures of BRD7 and related proteins. The compound belongs to a class of small molecules known as bromodomain inhibitors, which interfere with the binding of acetylated lysines to bromodomains, thereby modulating protein interactions involved in transcriptional regulation. The classification of BRD7-IN-1 as a selective inhibitor highlights its specificity for BRD7 over other similar proteins like BRD9, which is critical for minimizing off-target effects in therapeutic applications.
The synthesis of BRD7-IN-1 involves several key steps that utilize standard organic chemistry techniques. Initial steps typically include the formation of key intermediates through reactions such as:
The detailed synthetic route may vary depending on the specific analogs being produced, but generally follows established protocols for creating complex organic molecules with high purity and yield .
The molecular structure of BRD7-IN-1 is characterized by a core scaffold that facilitates binding to the bromodomain of BRD7. Key structural features include:
Quantitative data regarding molecular weight, solubility, and stability under physiological conditions are essential for evaluating the compound's suitability for biological applications. Specific data points include:
BRD7-IN-1 can undergo various chemical reactions that are relevant for its function as an inhibitor:
These reactions are critical for determining both the efficacy and safety profile of BRD7-IN-1 as a therapeutic agent .
The mechanism of action of BRD7-IN-1 centers around its ability to inhibit the bromodomain function of BRD7. By binding to the bromodomain, it prevents BRD7 from interacting with acetylated histones and other transcriptional co-regulators. This inhibition leads to:
Experimental data supporting these mechanisms often include cell viability assays (IC50 values) demonstrating effective inhibition at nanomolar concentrations .
BRD7-IN-1 exhibits several notable physical and chemical properties:
Chemical properties such as pKa values and logP (partition coefficient) are also important for predicting bioavailability and pharmacokinetics .
BRD7-IN-1 has potential applications across various scientific domains:
Bromodomain-containing proteins (BRD-proteins) are multifunctional regulators of chromatin dynamics and gene expression. Their classification extends beyond phylogenetic relationships to encompass functional roles:
Table 1: Classification of Major Bromodomain Protein Families
| Functional Class | Representative Members | Key Domains | Primary Biological Roles |
|---|---|---|---|
| BET Family | BRD2, BRD3, BRD4, BRDT | Dual BRDs, ET | Transcriptional elongation, super-enhancer regulation |
| HAT-Associated | p300/CBP, PCAF, GCN5 | HAT catalytic domain | Histone acetylation, co-activation |
| SWI/SNF Complex Members | BRG1, BRD7, BRD9 | Helicase, ATPase, PHD | Chromatin remodeling |
| TRIM/RBCC Family | TRIM24, TRIM33 | RING, B-box, coiled-coil | Ubiquitin ligation, transcriptional control |
Network analysis reveals BRD-proteins serve as critical hubs in protein-protein interaction (PPI) networks. They exhibit high centrality in the human interactome, connecting chromatin modifiers, transcription factors, and signaling complexes. For instance, BRD4 interacts with >300 partners, while BRD7 engages with key regulators like SMARCA4 and p53 [7].
BRD7 (Bromodomain-Containing Protein 7) is a 75 kDa protein initially identified through its downregulation in nasopharyngeal carcinoma. It functions as a non-redundant subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex—a specialized variant of the SWI/SNF chromatin remodeling complex. Within PBAF, BRD7 stabilizes the assembly through direct interactions with:
Table 2: Core Subunits of the PBAF Complex
| Subunit | Molecular Function | Interaction with BRD7 | Dysregulation in Disease |
|---|---|---|---|
| SMARCA4 | ATP-dependent helicase | Direct binding | Mutated in lung, ovarian cancers |
| BRD7 | Acetyl-lysine recognition | Self | Downregulated in NPC, breast cancer |
| PB1 | Histone binding (H3K14ac) | Required for complex integrity | Mutated in cancers |
| ARID2 | DNA binding (AT-rich regions) | Stabilizes BRD7-PBAF link | Truncated in melanoma, HCC |
BRD7's bromodomain recognizes acetylated H3K14 (H3K14ac), directing PBAF to transcriptionally active loci. This activity enables PBAF-mediated nucleosome sliding, facilitating transcriptional activation of tumor suppressors like CDKN1A (p21) and BBC3 (PUMA) [2] [7].
BRD9 shares structural homology with BRD7 but integrates into distinct SWI/SNF subcomplexes:
Functionally, BRD9's bromodomain exhibits preferential binding to H3K122ac—a mark associated with actively transcribed gene bodies. Its inhibition disrupts MYC-driven transcriptional programs in AML [4] [6].
Altered expression or function of BRD7/9 contributes to diverse pathologies:
Mechanistically, BRD7 loss destabilizes p53-mediated senescence programs and enhances β-catenin/Wnt signaling, driving epithelial-mesenchymal transition (EMT) in carcinomas [2] [4].
BRD7-IN-1 free base: Mechanism and Research Applications
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5